molecular formula C14H19FN2O3S B2435889 3-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1234897-79-0

3-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2435889
CAS No.: 1234897-79-0
M. Wt: 314.38
InChI Key: QABKZXSUPMGPJL-UHFFFAOYSA-N
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Description

“3-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is a chemical compound. The related compound “1-(methylsulfonyl)piperidin-4-amine” has an empirical formula of C6H14N2O2S and a molecular weight of 178.25 .

Scientific Research Applications

Medicinal Chemistry Developments

One area of research involves the exploration of hypoglycemic benzoic acid derivatives, which are investigated for their potential in treating type 2 diabetes. For example, compounds related to meglitinide analogs have shown significant activity, with some compounds being more active than known sulfonylureas such as glibenclamide. This suggests that modifications to the benzamide structure can lead to compounds with enhanced biological activity for diabetes management (Grell et al., 1998).

Neuropharmacology

In the context of neuropharmacology, fluorinated benzamides have been used as molecular imaging probes to quantify serotonin 1A receptor densities in the living brains of patients with Alzheimer's disease. This research provides a foundation for the use of fluorinated benzamides in the development of diagnostic tools and potentially for therapeutic applications (Kepe et al., 2006).

Antimicrobial Research

Another study focused on the antimicrobial activity of substituted 2-aminobenzothiazoles derivatives, highlighting the potential of benzamide modifications in creating compounds with antimicrobial properties. This suggests that derivatives of "3-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide" could be explored for antimicrobial applications (Anuse et al., 2019).

Crystallography and Structural Analysis

Research in crystallography has led to the structural analysis of N-(arylsulfonyl)-4-fluorobenzamides, providing insights into the molecular conformation and interactions of related compounds. Understanding these structures can guide the design of new compounds with specific biological activities (Suchetan et al., 2016).

Fluorinated Compounds in Organic Synthesis

The use of alkali metal fluorides in organic synthesis for the enantiocontrolled production of fluorinated carboxylates and benzenes indicates the importance of fluorinated compounds in medicinal chemistry and drug design. This research could be relevant for developing synthetic routes for fluorinated benzamides (Fritz-Langhals, 1994).

Mechanism of Action

Target of Action

The primary target of the compound “3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide” is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, thereby affecting the energy production in cells.

Result of Action

The result of the compound’s action is the inhibition of fungal growth. In vitro tests have shown that the compound has good antifungal activity against certain fungi, such as Valsa mali .

Properties

IUPAC Name

3-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-21(19,20)17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABKZXSUPMGPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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